8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Overview
Description
The compound “8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. The specific structure of “this compound” is not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. The specific physical and chemical properties of “this compound” are not provided in the available resources .Scientific Research Applications
8-APT has been studied extensively in recent years due to its potential applications in medicine, biochemistry, and pharmacology. It has been found to have a variety of biochemical and physiological effects, which have been studied in both in vitro and in vivo models. 8-APT has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, 8-APT has been studied for its potential applications in the treatment of infectious diseases, such as HIV and hepatitis C.
Mechanism of Action
- PCAF plays a crucial role in gene regulation by acetylating histones and other proteins, thereby modulating chromatin structure and gene expression .
Target of Action
Biochemical Pathways
- Fezolinetant’s inhibition of PCAF impacts several pathways:
- Reduced histone acetylation alters chromatin structure, affecting gene expression. Altered gene expression influences cellular processes such as proliferation, differentiation, and apoptosis. PCAF also interacts with non-histone proteins involved in signaling pathways .
Result of Action
Advantages and Limitations for Lab Experiments
The main advantage of using 8-APT in laboratory experiments is its ease of synthesis. 8-APT can be synthesized in a two-step process using piperidine and 1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one (TAP). This synthesis method is simple and efficient, and it can be used to produce 8-APT in large quantities. The main limitation of using 8-APT in laboratory experiments is the lack of understanding of its mechanism of action. The exact mechanism of action of 8-APT is not yet fully understood, and further research is needed to elucidate this.
Future Directions
There are numerous potential future directions for 8-APT research. These include further research into the mechanism of action of 8-APT, research into the potential applications of 8-APT in the treatment of neurological disorders and infectious diseases, research into the potential toxicity of 8-APT, research into the potential synergistic effects of 8-APT with other compounds, and research into the potential industrial applications of 8-APT. In addition, further research into the synthesis of 8-APT is needed in order to make the synthesis process more efficient and cost-effective.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes . By inhibiting PARP1, this compound can induce synthetic lethality in cancer cells deficient in homologous recombination repair mechanisms . This interaction is crucial for its potential use in cancer therapy.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by disrupting DNA repair pathways, leading to the accumulation of DNA damage and subsequent cell death in cancer cells . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, it can alter gene expression patterns, further contributing to its cytotoxic effects on cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PARP1 . This inhibition prevents the repair of single-strand DNA breaks, leading to the formation of double-strand breaks during DNA replication. In cells deficient in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations, this results in synthetic lethality . The compound binds to the catalytic domain of PARP1, blocking its activity and thereby enhancing the cytotoxic effects of DNA-damaging agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained DNA damage and cell death in cancer cells, highlighting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP1 activity without causing significant toxicity . At higher doses, it can induce adverse effects, including hematological toxicity and gastrointestinal disturbances . These findings underscore the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can influence the compound’s overall pharmacokinetic profile and its therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells. The compound’s distribution is influenced by its physicochemical properties, including its solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on PARP1 . This localization is facilitated by nuclear targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The nuclear localization is essential for its role in disrupting DNA repair processes and inducing cell death in cancer cells .
properties
IUPAC Name |
8-(3-aminopiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c11-7-2-1-4-15(6-7)8-9-13-14-10(17)16(9)5-3-12-8/h3,5,7H,1-2,4,6,11H2,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTVVAILVFRZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=NNC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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